molecular formula C26H27FN4O2 B2978982 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1286702-13-3

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

カタログ番号: B2978982
CAS番号: 1286702-13-3
分子量: 446.526
InChIキー: RYXSTYRRRJOKOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core. This structure is substituted with a 4-fluorophenyl group at position 2, an ethyl group at position 6, and a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl moiety at position 2. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and target binding . The ethyl substituent at position 6 may influence lipophilicity and metabolic stability, while the dihydroquinoline-linked oxoethyl side chain could modulate receptor interactions or solubility .

For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized using solid acid catalysts in water, achieving high regio- and diastereoselectivity .

特性

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-2-29-15-13-22-21(16-29)26(33)31(25(28-22)19-9-11-20(27)12-10-19)17-24(32)30-14-5-7-18-6-3-4-8-23(18)30/h3-4,6,8-12H,2,5,7,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSTYRRRJOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O3C_{22}H_{27}N_{3}O_{3} with a molecular weight of approximately 413.54 g/mol. The structure contains multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this one exhibit significant antimicrobial properties. For instance:

  • Activity Against Gram-positive Bacteria : Compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Specifically, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against S. aureus, indicating potent antibacterial activity .
  • Antifungal Activity : Some derivatives have also displayed broad-spectrum antifungal activity against drug-resistant strains of Candida species. For example, compounds were reported to have superior efficacy compared to fluconazole against Candida auris .

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies:

  • Cell Viability Assays : Research has shown that certain analogs significantly reduced the viability of cancer cell lines such as Caco-2 cells by approximately 39.8% compared to untreated controls . This suggests that the compound may interfere with cancer cell proliferation.
  • Selectivity : Interestingly, some derivatives exhibited selective anticancer activity, with no effect on A549 lung cancer cells, indicating a potential for targeted therapy .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity .
  • Cellular Targeting : The presence of electron-withdrawing groups like fluorine may enhance the lipophilicity of the compound, facilitating better penetration into bacterial and fungal cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against resistant strains. The results indicated that modifications in the phenyl substituents significantly affected antimicrobial potency .
    CompoundMIC (µg/mL)Activity Type
    Compound 3h1Antibacterial (S. aureus)
    Compound 72Antibacterial (E. faecium)
    Compound 14f<10Antifungal (C. auris)
  • Anticancer Activity Assessment : A comprehensive evaluation revealed that certain compounds exhibited notable cytotoxic effects on Caco-2 cells while sparing normal cells .

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related pyrimidinone derivatives:

Compound Name Core Structure Key Substituents Biological Activity Key Data Reference
Target Compound Pyrido[4,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl, ethyl, 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl Not explicitly reported (inferred: kinase or enzyme inhibition) Molecular weight: ~495 g/mol (estimated); Rf value (analog): ~0.96
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl, ethyl, sulfanyl-oxoethyl Anticancer, antifungal Molecular weight: 402.5 g/mol; EINECS: 638-160-4
AS1940477 (6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one) Tetrahydropyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, hydroxymethyl, methylphenyl Potent p38 MAPK inhibitor; anti-inflammatory IC50 (TNFα inhibition): <10 nM; Oral bioavailability: Improved vs. analogs
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives Pyrido[2,3-d]pyrimidin-4(3H)-one Variable (e.g., nitroolefin, aldehyde) Anticancer, antimicrobial Yield: 70–92%; Catalyst: Reusable carbonaceous material
6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Amino, dihydroisoquinolin Not reported (likely nucleic acid or enzyme-targeting) Molecular formula: C13H14N4O; CAS: 1004304-24-8

Key Structural and Functional Insights:

Core Structure Differences: The pyrido[4,3-d]pyrimidin-4(3H)-one core in the target compound differs from thieno[2,3-d]pyrimidin-4(3H)-one () and pyrazolo[1,5-a]pyrimidine () in electronic properties. Sulfur-containing thieno derivatives may exhibit higher lipophilicity, while pyrido/pyrazolo cores enhance hydrogen bonding .

Substituent Effects :

  • The 4-fluorophenyl group is a conserved feature in multiple compounds, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
  • Ethyl groups (target compound, ) may reduce metabolic oxidation compared to bulkier substituents .

Biological Activity: Thieno-pyrimidinones () show antifungal and anticancer activity, likely due to sulfur-enhanced membrane permeability .

Synthetic Strategies: Domino cyclization () and solid acid catalysis offer green, high-yield routes for pyrido-pyrimidinones, contrasting with traditional multi-step syntheses .

Research Findings and Implications

  • Structural Optimization: The dihydroquinoline moiety in the target compound may improve CNS penetration compared to dihydroisoquinoline analogs (), but this requires validation via LogP and BBB permeability assays .
  • Kinase Inhibition Potential: Analogous compounds (e.g., AS1940477) suggest fluorophenyl-pyrimidinones are viable kinase inhibitors. Molecular docking studies could clarify the target compound’s mechanism .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

Methodological Answer:
A multi-step synthesis strategy is recommended, leveraging methodologies from fluorinated pyrimidine derivatives. For example:

  • Step 1: Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling under palladium catalysis.
  • Step 2: Construct the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core using cyclocondensation reactions, as demonstrated in Liu et al. (2019) for analogous fluorinated pyrimidines under mild, metal-free conditions .
  • Step 3: Functionalize the 2-oxoethyl-3,4-dihydroquinoline moiety via reductive amination or alkylation.
    Key Considerations: Optimize reaction time and temperature to minimize side products, and use HPLC or column chromatography for purification.

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign signals for the ethyl, fluorophenyl, and dihydroquinoline groups. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns and a 19F NMR signal near -110 ppm .
    • 19F NMR: Confirm fluorine incorporation and electronic environment.
  • High-Resolution Mass Spectrometry (HRMS): Compare calculated ([M+H]+) and observed values to verify molecular formula. Liu et al. achieved <2 ppm error for similar compounds .
  • Melting Point Analysis: Determine purity via sharp melting range.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. For example:

  • Crystal Growth: Use slow evaporation of a saturated solution in a solvent like ethanol or DCM.
  • Data Collection: Measure bond lengths (e.g., C-F, ~1.35 Å) and angles to validate the tetrahydropyrido-pyrimidinone core, as done for thiopyrano-thieno-pyrimidines by Meng et al. (2010) .
  • Disorder Handling: Apply refinement protocols for dynamic groups (e.g., ethyl or dihydroquinoline moieties) .

Advanced: What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). Compare with structurally similar compounds in PubChem’s database .
  • ADMET Prediction: Employ QSAR models (e.g., SwissADME) to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites for derivatization.

Advanced: How to design experiments to study structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or adjusting the ethyl group’s position).
  • Biological Assays: Test inhibitory activity in enzyme-based assays (e.g., kinase inhibition) or cell viability assays (e.g., IC50 in cancer lines), as seen in thieno-pyrimidine studies .
  • Data Analysis: Use statistical tools (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with activity.

Advanced: How to address contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., pH, temperature, cell line passage number).
  • Meta-Analysis: Compare datasets from multiple studies, accounting for variables like impurity profiles (>95% purity required) or solvent effects (e.g., DMSO concentration).
  • Mechanistic Follow-Up: Use knock-out models (e.g., CRISPR) or isotopic labeling to confirm target engagement.

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via LC-MS over 1–6 months.
  • Light Sensitivity: Assess photodegradation by exposing samples to UV/Vis light and comparing NMR spectra.
  • Humidity Control: Use desiccants for hygroscopic batches, as moisture may hydrolyze the pyrimidinone ring .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Test combinations of PEG-400, cyclodextrins, or Tween-80.
  • Salt Formation: Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the 2-oxoethyl or ethyl positions, as seen in pyrido-pyrimidine analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood, especially during steps involving volatile reagents (e.g., DCM).
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization after compound treatment.
  • Fluorescence Polarization: Use labeled probes to measure competitive binding in lysates.
  • CRISPR Interference (CRISPRi): Knock down putative targets and assess compound efficacy loss, as demonstrated in kinase studies .

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